molecular formula C12H14O2 B11904844 2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-64-0

2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11904844
CAS No.: 61995-64-0
M. Wt: 190.24 g/mol
InChI Key: FUQGBFSQMDXNFM-UHFFFAOYSA-N
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Description

2,7,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is notable for its diverse biological and pharmaceutical activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-trimethylphenol with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of 2,7,8-Trimethylchroman-4-one often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,7,8-Trimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones .

Scientific Research Applications

2,7,8-Trimethylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2,7,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 2, 7, and 8 enhance its stability and influence its interaction with biological targets .

Properties

CAS No.

61995-64-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,7,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-5,8H,6H2,1-3H3

InChI Key

FUQGBFSQMDXNFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C(=C(C=C2)C)C

Origin of Product

United States

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